

A Comparative Purity Analysis of Commercially Available 2,6-Dimethylpiperidin-4-ol

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Compound of Interest

Compound Name: 2,6-Dimethylpiperidin-4-ol

Cat. No.: B030992

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of **2,6-Dimethylpiperidin-4-ol**, a key building block in pharmaceutical synthesis, from three representative commercial suppliers. The objective of this guide is to offer a comparative overview of product quality, highlighting potential impurities and providing detailed experimental protocols for independent verification. The data presented herein is based on a series of standardized analytical tests.

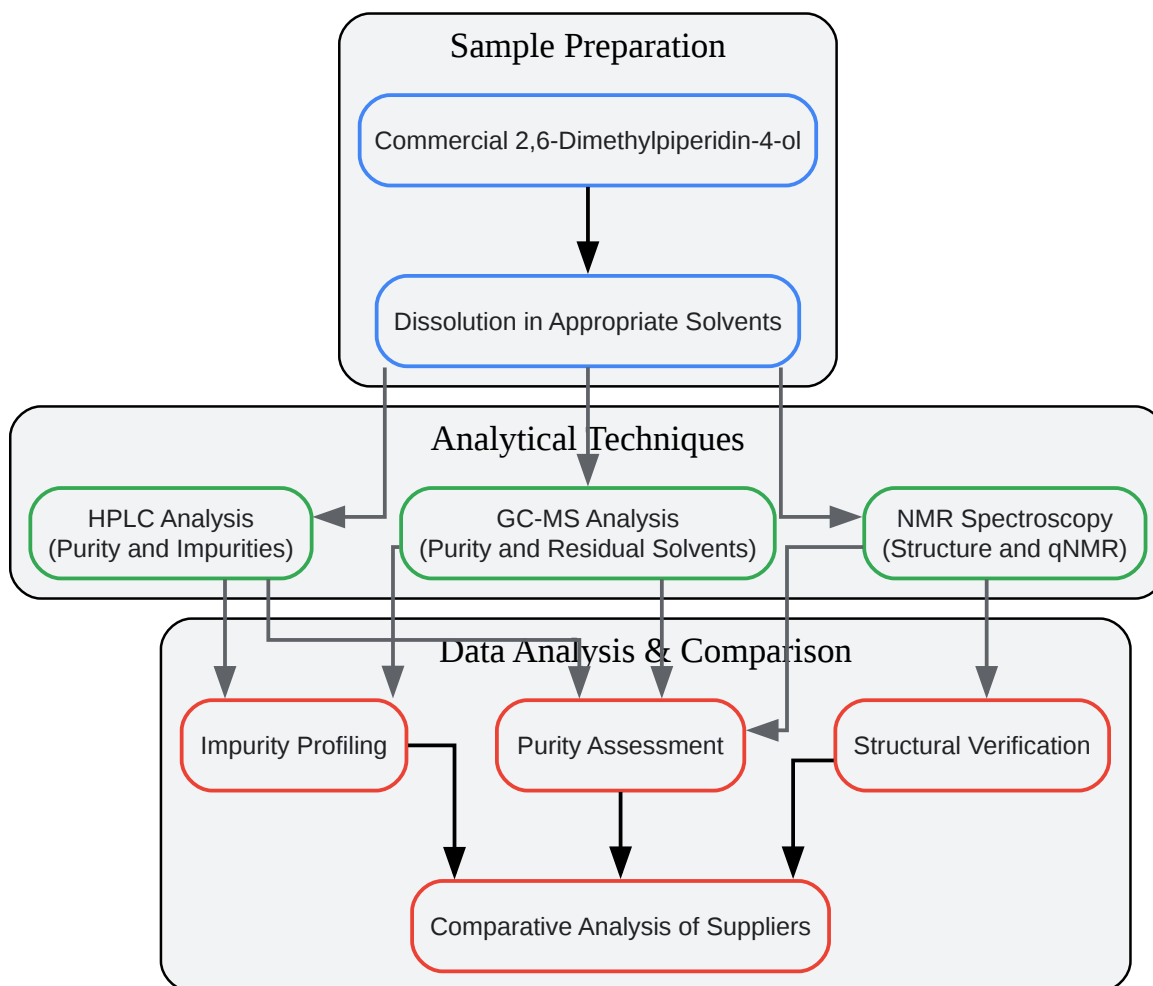
Data Summary

The purity of **2,6-Dimethylpiperidin-4-ol** obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative results are summarized in the table below.

Analytical Method	Parameter	Supplier A	Supplier B	Supplier C
HPLC	Purity (Area %)	98.5%	99.7%	99.1%
Known Impurity 1 (2,6-Dimethylpyridine)	0.8%	Not Detected	0.3%	
Known Impurity 2 (2,6-Dimethylpiperidin-4-one)	0.5%	0.1%	0.4%	
Unknown Impurities	0.2%	0.2%	0.2%	
GC-MS	Purity (Area %)	98.7%	99.6%	99.2%
Residual Solvents	Toluene (0.05%)	Acetone (0.02%)	Toluene (0.03%)	
¹ H NMR	Conformance to Structure	Yes	Yes	Yes
Quantitative Purity (qNMR)	98.2%	99.5%	98.9%	

Experimental Workflow

The following diagram illustrates the workflow for the comprehensive purity analysis of **2,6-Dimethylpiperidin-4-ol**.



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Workflow for Purity Analysis

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 μ m).
- Mobile Phase:

- A: 0.1% Trifluoroacetic acid in Water
- B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Samples were prepared by dissolving 1 mg of **2,6-Dimethylpiperidin-4-ol** in 1 mL of a 50:50 mixture of water and acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

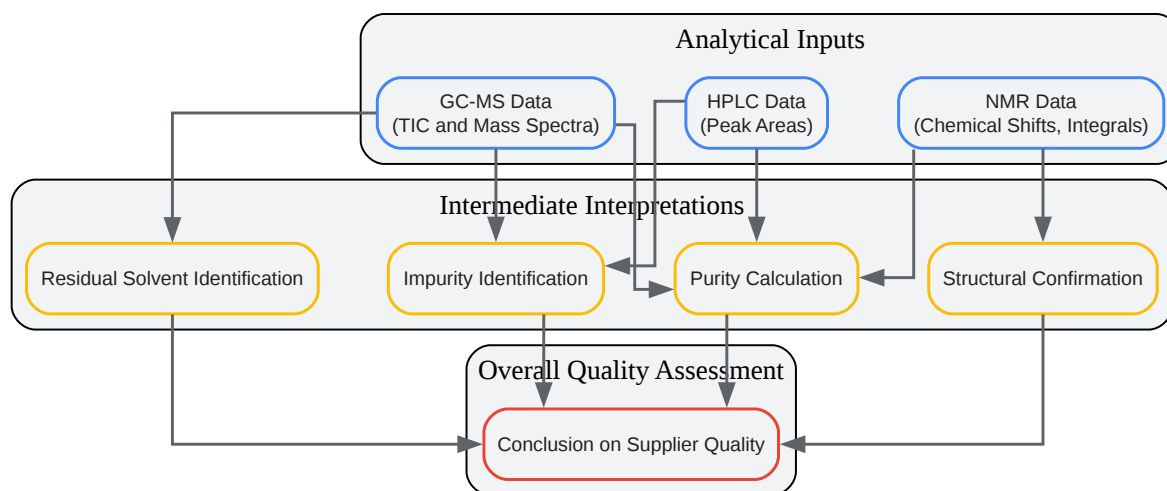
- Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- MSD Transfer Line Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 35-500 amu.
- Sample Preparation: Samples were prepared by dissolving 1 mg of **2,6-Dimethylpiperidin-4-ol** in 1 mL of methanol.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
- Solvent: Deuterated chloroform (CDCl_3).
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
- Quantitative NMR (qNMR):
 - An internal standard (e.g., maleic acid) of known purity and weight was added to a precisely weighed sample of **2,6-Dimethylpiperidin-4-ol**.
 - The purity was calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical techniques and the conclusions drawn about product quality.



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Data Interpretation Logic

Conclusion

Based on the comprehensive analysis, Supplier B provides **2,6-Dimethylpiperidin-4-ol** with the highest purity and the lowest levels of process-related impurities and residual solvents. While the products from Suppliers A and C are of acceptable purity for many applications, researchers requiring material with minimal impurities for sensitive applications, such as in the later stages of drug development, may find the product from Supplier B to be the most suitable. It is recommended that end-users perform their own quality control checks to ensure the material meets the specific requirements of their intended application.

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